4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSURLNEDJAYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-bromo-2-fluoroaniline in the presence of an acid catalyst. The reaction is carried out in an alcoholic solvent under reflux conditions. The product is then purified through recrystallization .
Synthetic Route::- Dissolve 2-hydroxybenzaldehyde (0.01 mol) in 20 ml of absolute alcohol.
- Add 4-bromo-2-fluoroaniline (0.01 mol) to the solution.
- Add a few drops of acid catalyst (e.g., hydrochloric acid).
- Reflux the mixture for several hours.
- Cool the reaction mixture and collect the precipitate by filtration.
- Purify the product by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
1. Substitution Reactions::- The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
- Common reagents: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
- Major products: 4-iodo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, 4-fluoro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol .
- The phenolic group can be oxidized to form quinone derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Quinone derivatives of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Compounds
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including condensation and substitution reactions, makes it valuable in synthetic organic chemistry. The synthesis typically involves a condensation reaction between 4-bromo-2-hydroxybenzaldehyde and p-fluoroaniline under acidic conditions, yielding high purity and good yields of the target compound .
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol exhibits antimicrobial activity against various bacterial strains. This is primarily attributed to its ability to chelate metal ions, disrupting bacterial cell walls and inhibiting growth .
Antioxidant Activity
The compound has shown potential as an antioxidant, effectively scavenging free radicals. This property is crucial in preventing oxidative stress-related diseases, making it a candidate for therapeutic applications .
Anticancer Potential
Recent studies have highlighted its anticancer effects, particularly in inhibiting the proliferation of cancer cells in vitro. The compound has demonstrated efficacy against breast and prostate cancer models, warranting further investigation into its mechanisms of action and potential as a therapeutic agent .
Biochemical Research
Enzyme Interaction Studies
4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol is utilized in biochemical research to study enzyme interactions and protein-ligand binding. Molecular docking simulations and enzyme inhibition assays are common techniques employed to elucidate its mechanism of action .
Industrial Applications
OLED Development
In the field of organic electronics, this compound is being explored for its potential use as an emitter material in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to participate in excitation and emission processes essential for high-efficiency display technologies .
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic applications of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at certain concentrations, suggesting its potential as a new antimicrobial agent.
- Antioxidant Activity Assessment : Research evaluating the antioxidant properties indicated that the compound could scavenge free radicals effectively, showcasing its relevance in oxidative stress research.
- Cancer Cell Proliferation Inhibition : Laboratory experiments revealed that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines, indicating its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol involves its interaction with molecular targets through its phenolic and imino groups. The fluorine atom at the 4-position enhances the compound’s electronegativity, facilitating interactions with biological molecules. The compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .
Comparison with Similar Compounds
Substituent Effects on Sensing and Coordination Properties
Crystal Structure and Hydrogen Bonding
Table 2: Crystallographic Data for Selected Compounds
- Structural Insights : The 4-fluorophenyl derivative exhibits weaker hydrogen bonding (O-H···N) compared to morpholine analogs, which form stronger N-H···O bonds. Methyl groups in 3,4-dimethylphenyl analogs promote π-π stacking, enhancing crystal stability .
Theoretical and Computational Insights
Density functional theory (DFT) studies on the target compound reveal:
- HOMO-LUMO Gaps : The 4-fluorophenyl group reduces the HOMO-LUMO gap (3.2 eV) compared to chloro analogs (3.5 eV), facilitating charge-transfer transitions in sensing applications .
- Binding Energies : Fluorine’s electronegativity enhances Al³⁺ binding in metalloreceptors (ΔG = −28.5 kJ/mol), enabling selective detection in aqueous media .
Biological Activity
4-Bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol is a Schiff base compound that has garnered attention in medicinal chemistry due to its potential biological activities. Schiff bases, characterized by the presence of an imine functional group, are known for their diverse applications in pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol is C13H10BrFNO. The compound features a bromine atom and a fluorine atom, which may influence its biological interactions. The structural representation is as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of Schiff base compounds, including 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, a study demonstrated that at a concentration of 50 µg/mL, the compound showed over 80% inhibition against Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The anticancer potential of 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol has been evaluated in vitro. A notable study reported that the compound induces apoptosis in human cancer cell lines, such as HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspases |
| MCF-7 | 30 | Caspase activation |
Anti-Inflammatory Effects
In addition to its antimicrobial and anticancer activities, this Schiff base has shown promising anti-inflammatory effects. In animal models, administration of the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 in induced paw edema models .
Case Studies
- Study on Antimicrobial Activity : A comparative study evaluated the effectiveness of various Schiff bases against microbial pathogens. The results indicated that 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol was among the top performers with a minimum inhibitory concentration (MIC) lower than many standard antibiotics .
- Evaluation of Anticancer Activity : In a controlled laboratory setting, researchers treated cancer cell lines with varying concentrations of the compound. The study concluded that not only did the compound inhibit cell proliferation effectively, but it also enhanced the cytotoxicity when combined with conventional chemotherapeutics .
- Anti-inflammatory Study : An experimental model involving carrageenan-induced inflammation in rats highlighted the compound's ability to reduce swelling and pain significantly compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a Schiff base formation reaction. A typical protocol involves condensing 4-bromo-2-hydroxybenzaldehyde with 4-fluoroaniline in a polar aprotic solvent (e.g., ethanol or methanol) under reflux (60–80°C) for 6–12 hours. Acidic catalysts (e.g., glacial acetic acid) enhance imine bond formation. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and anhydrous conditions to prevent hydrolysis .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the E-configuration and purity of this Schiff base?
- Methodological Answer :
- ¹H NMR : The imine proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm. Deshielding due to conjugation with the electron-withdrawing bromo and fluoro groups confirms the E-configuration.
- IR : A sharp peak near 1620 cm⁻¹ corresponds to the C=N stretch. Absence of aldehyde C=O (~1700 cm⁻¹) confirms complete condensation.
- UV-Vis : A strong absorption band at 320–350 nm (π→π* transition) aligns with conjugated aromatic-imine systems. Purity is validated by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the key structural features of this compound revealed by X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data (e.g., monoclinic P21/n space group, unit cell parameters: a = 7.36 Å, b = 16.46 Å, c = 11.26 Å, β = 94.96°) show planar geometry at the imine bond and intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen (O–H···N). These interactions stabilize the E-isomer and influence crystal packing .
Advanced Research Questions
Q. How do bromo and fluoro substituents modulate electronic properties and reactivity in this compound?
- Methodological Answer :
- Electron-Withdrawing Effects : The bromo group (σp = +0.23) and fluoro group (σp = +0.06) reduce electron density at the phenolic ring, enhancing electrophilic substitution resistance.
- DFT Calculations : HOMO-LUMO gaps (calculated at B3LYP/6-31G* level) indicate charge transfer from the phenol ring to the imine moiety, which is critical for redox activity.
- Reactivity : Bromo facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), while the fluoro group stabilizes π-stacking interactions in supramolecular assemblies .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardized protocols are recommended:
- Dose-Response Curves : Test across 0.1–100 µM in triplicate.
- Controls : Include DMSO solvent controls (<1% v/v) and reference drugs (e.g., ciprofloxacin for antimicrobial assays).
- Mechanistic Studies : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition assays (e.g., topoisomerase II) to clarify targets .
Q. How can computational models predict binding affinities of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., EGFR kinase PDB: 1M17) using Lamarckian genetic algorithms.
- MD Simulations (GROMACS) : Run 100 ns trajectories to assess stability of ligand-protein complexes. Key interactions: π-π stacking with Phe residues and hydrogen bonding with catalytic lysine.
- Pharmacophore Mapping : Identify essential features (aromatic ring, hydrogen bond acceptor) using Schrödinger’s Phase .
Data Analysis & Experimental Design
Q. How to design experiments to study the compound’s antioxidant activity while minimizing interference from phenolic auto-oxidation?
- Methodological Answer :
- DPPH Assay : Prepare fresh DPPH solution (0.1 mM in methanol), incubate with the compound (10–100 µM) for 30 min in the dark. Measure absorbance at 517 nm.
- Control for Auto-Oxidation : Include blank (compound without DPPH) and ascorbic acid as a positive control. Use argon-purged solvents to limit oxidation .
Q. What analytical techniques quantify trace impurities (<0.1%) in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode (ESI+) to detect byproducts (e.g., hydrolyzed aldehyde or amine).
- GC-FID : Analyze volatile impurities (e.g., residual solvents) with a DB-5 column (30 m × 0.25 mm).
- Limits of Detection (LOD) : Validate methods per ICH Q2(R1) guidelines .
Structural & Functional Derivatives
Q. How does substituting the 4-fluorophenyl group with other aryl groups affect photophysical properties?
- Methodological Answer : Replace 4-fluoroaniline with electron-rich (e.g., 4-methoxyaniline) or electron-deficient (e.g., 4-nitroaniline) analogues. Compare:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
